4-Allylphenyl acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-prop-2-enylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-4-10-5-7-11(8-6-10)13-9(2)12/h3,5-8H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHHVVBUOKYKJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10335214 | |
| Record name | 4-Allylphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61499-22-7 | |
| Record name | 4-Allylphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 4 Allylphenyl Acetate and Its Derivatives
Established Synthetic Pathways for 4-Allylphenyl Acetate (B1210297)
4-Allylphenyl acetate, also known as chavicol acetate, is a naturally occurring compound found in plants such as Alpinia galanga. justia.comresearchgate.net Its synthesis in a laboratory setting can be achieved through straightforward and established chemical reactions. One common method involves the acetylation of 4-allylphenol (B24904) (chavicol). This reaction is typically carried out using acetic anhydride (B1165640) in the presence of a base like pyridine (B92270). researchgate.net The pyridine acts as a catalyst and also neutralizes the acetic acid byproduct formed during the reaction.
Another synthetic approach starts from p-hydroxybenzaldehyde. This method involves a Grignard reaction with vinyl magnesium bromide, followed by an acetylation step to yield 1'-acetoxy-chavicol acetate. google.com Furthermore, extraction from natural sources, such as the rhizomes of Alpinia galanga, provides a direct route to obtaining 1'S-1'-acetoxychavicol acetate. justia.comresearchgate.net Purification of the natural product often involves techniques like high-speed counter-current chromatography or high-performance liquid chromatography (HPLC). researchgate.netgoogle.com
| Starting Material | Reagents | Product | Reference |
| 4-Allylphenol (Chavicol) | Acetic anhydride, Pyridine | This compound | researchgate.net |
| p-Hydroxybenzaldehyde | 1. Vinyl magnesium bromide 2. Acetylation | 1'-Acetoxy-chavicol acetate | google.com |
| Alpinia galanga rhizomes | Supercritical CO2 extraction, Ethyl acetate | 1'S-1'-Acetoxychavicol acetate | justia.comgoogle.com |
Derivatization Strategies for this compound Analogues
The structural backbone of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of analogues with potentially unique properties.
Synthesis of 1,2,4-Triazole (B32235) Derivatives of Allyl Phenyl Ethers
The synthesis of 1,2,4-triazole derivatives represents a significant area of derivatization. While direct derivatization of this compound is one route, a common strategy involves the synthesis of allyl phenyl ethers followed by the introduction of the triazole ring. This often begins with the etherification of a substituted phenol (B47542) with an allyl halide. The resulting allyl phenyl ether can then undergo further reactions, such as Claisen rearrangement, followed by cyclization reactions to form the heterocyclic triazole ring system. The specific reagents and conditions will dictate the final substitution pattern on both the phenyl and triazole rings.
Pathways to Allyl Phenyl Carbinol and Related Acetates via Biotransformation
Biotransformation offers an alternative and often stereoselective route to producing derivatives of this compound. Enzymes found in various microorganisms or plant cell cultures can catalyze specific reactions. For instance, the enzymatic conversion of p-coumaryl acetate can lead to the formation of chavicol. researchgate.net This process, catalyzed by enzymes like eugenol (B1671780) synthase, involves the reductive elimination of the acetate group. researchgate.net Similarly, the biosynthesis of related compounds like eugenol proceeds through the acetylation of coniferyl alcohol, followed by an enzymatic reduction. researchgate.net These biocatalytic methods can be harnessed to produce allyl phenyl carbinols and their corresponding acetates, often with high enantiomeric purity, which is a significant advantage over traditional chemical synthesis.
Chemo- and Regioselective Transformations
Controlling the reactivity of different functional groups within the this compound molecule is crucial for targeted synthesis. Chemo- and regioselective transformations allow for the modification of one specific site while leaving others intact.
Selective Deallylation Reactions
The allyl group is a versatile protecting group for phenols due to its relative stability and the various methods available for its removal. Selective deallylation is a key transformation in the synthesis of more complex molecules derived from this compound.
The O-deallylation of aryl allyl ethers, such as those derived from this compound, can be achieved using various reagents. One effective method involves the use of sodium borohydride (B1222165) in a protic solvent like methanol (B129727). The mechanism of this reaction is thought to proceed via an initial isomerization of the allyl group to a prop-1-enyl group, catalyzed by a transition metal catalyst often present as an impurity or added intentionally. This is followed by the cleavage of the ether linkage. The specific conditions, such as temperature and the presence of catalysts, can significantly influence the efficiency and selectivity of the deallylation process.
C-Deallylation Approaches in Active Methylene (B1212753) Compounds
The removal of an allyl group from a carbon atom, known as C-deallylation, is a crucial transformation in organic synthesis, often used as a deprotection strategy. In compounds where the allyl group is attached to an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), specific reagents can achieve this cleavage.
A notable metal-free approach for the deallylation of α-allyl-phenyl-carboxylic esters has been demonstrated using sodium borohydride (NaBH₄) in methanol (MeOH). researchgate.net This method is particularly effective for substrates like α-allyl allyl phenyl acetate. The reaction proceeds under reflux conditions, and the use of sodium borohydride is advantageous due to its stability, availability, and ease of handling. researchgate.net The process involves the reductive cleavage of the C-allyl bond. Subsequent hydrolysis of the ester group can yield the deallylated acid product. researchgate.net Research has shown that while O-deallylation can be a competing reaction, the C-deallylation of α-allyl phenyl acetic acid esters occurs chemoselectively under these reductive conditions. researchgate.net
The table below summarizes the findings for the deallylation of α-allyl allyl phenyl acetate. researchgate.net
| Entry | Reactant | Reagent/Solvent | Time (h) | Product |
| 1 | α-Allyl allyl phenyl acetate | NaBH₄ / MeOH | 12 | Phenylacetic acid (after hydrolysis) |
Table 1: Results of the deallylation of α-allyl allyl phenyl acetate. researchgate.net
Cyclization Reactions to Form Lactone Derivatives (e.g., γ-Butyrolactones)
The structural motifs present in this compound, namely the allyl group and the acetate ester, provide handles for intramolecular cyclization reactions to form valuable heterocyclic compounds like lactones. Specifically, derivatives of this compound can be precursors for the synthesis of γ-butyrolactones, a five-membered ring structure prevalent in many bioactive natural products. acs.org
One powerful strategy involves the gold-catalyzed cyclization of malonate-substituted allylic acetates. rsc.org This method allows for the highly diastereoselective preparation of polysubstituted γ-vinyl butyrolactones. Although this specific reaction is performed on a more complex allylic acetate, the principle demonstrates how the allylic acetate functionality can be a key participant in forming a lactone ring. rsc.org
More recently, photoredox catalysis has emerged as a mild and efficient tool for such transformations. A method for synthesizing γ-butyrolactones from allylic alcohols has been developed using a CO₂ radical anion generated from metal formates under blue light irradiation. acs.org In this process, carboxylation of the alkene is followed by a sequential intramolecular cyclization to furnish the γ-butyrolactone derivative in high yields. acs.org For instance, an α-phenyl-substituted allylic alcohol can be converted to its corresponding monosubstituted γ-butyrolactone in 92% yield under optimized conditions. acs.org This highlights a pathway where an allylic alcohol derivative, obtainable from this compound via hydrolysis, could undergo carboxylative cyclization.
Catalytic Approaches in this compound Synthesis and Transformation
Catalysis is central to the efficient synthesis and modification of this compound and related molecules. Modern catalytic methods, including those using nanostructured materials, enzymes, and metal-free systems, offer significant advantages in terms of selectivity, reaction conditions, and environmental impact.
Application of Nanostructured Catalysts (e.g., Fe/SiO₂·TiO₂) in Allyl Phenyl Ether Isomerization
The synthesis of this compound often starts from 4-allylphenol (chavicol), which can be produced via the Claisen rearrangement of allyl phenyl ether. The isomerization of allyl phenyl ether is a critical step that typically yields a mixture of 2-allylphenol (B1664045) and 4-allylphenol. The use of effective and inexpensive catalysts for this reaction is of significant industrial importance. researchcommons.org
Nanostructured catalysts, such as iron supported on a silica-titania composite (Fe/SiO₂·TiO₂), have proven effective for the isomerization of allyl phenyl ether under mild conditions. researchcommons.orgresearchcommons.org Research has shown that using this nanocatalyst at a temperature of 90-95 °C for one hour leads to a selective synthesis of o-allylphenols. researchcommons.orgresearchcommons.org The use of a small amount of the Fe/SiO₂·TiO₂ nanocatalyst can selectively produce 2-allylphenol as the predominant product, which is a valuable starting material for various applications. researchcommons.org
The product distribution from the isomerization reaction using the Fe/SiO₂·TiO₂ catalyst is detailed in the table below. researchcommons.org
| Product | Percentage (%) |
| 2-Allylphenol | 56 |
| Allyl-o-allyl phenyl ether | 12 |
| Allyl-p-allyl-phenyl ether | 4 |
| p-Allylphenol | 2 |
| Unreacted Allyl phenyl ether | 26 |
Table 2: Product distribution of allyl phenyl ether isomerization using a nanostructured Fe/SiO₂·TiO₂ catalyst. researchcommons.org
Enzymatic Catalysis in Ester Synthesis and Hydrolysis
Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods for ester synthesis and hydrolysis. Enzymes, particularly lipases, can catalyze the esterification of phenols and the hydrolysis of esters like this compound with high precision. vulcanchem.comscispace.com
The synthesis of this compound can be achieved through the enzymatic esterification of 4-allylphenol with an appropriate acyl donor, catalyzed by lipases such as Candida antarctica lipase (B570770) B (CALB). Conversely, the hydrolysis of this compound to yield 4-allylphenol and acetic acid is also efficiently catalyzed by these enzymes. vulcanchem.com This enzymatic hydrolysis can be a key step in prodrug activation strategies or in the preparation of the parent phenol for further modification. vulcanchem.com
Furthermore, glycoside hydrolase enzymes have been utilized to catalyze transglycosylation reactions, transferring a sugar moiety to phenolic compounds. nih.gov For example, the rice enzyme Os9BGlu31 has been used to synthesize various phenolic acid glucosyl esters. This demonstrates the potential of enzymatic catalysis to create more complex derivatives from simple phenolic precursors. nih.gov
Metal-Free Catalysis in Allyl Group Manipulation
Driven by the need for more sustainable and cost-effective synthetic methods, metal-free catalysis for the functionalization of allyl groups has become an area of intense research. These approaches avoid the use of expensive and potentially toxic transition metals. rsc.org
One innovative metal-free protocol involves the use of thianthrenation to achieve direct allylic C-H nitrogenation, oxygenation, and carbonation of alkenes. rsc.org This method first activates the alkene by forming a vinyl thianthrenium salt. This salt can then react with various nucleophiles (amines, alcohols, carboxylic acids) to introduce new functional groups at the allylic position under mild, room-temperature conditions. This strategy allows for the synthesis of allylic esters, ethers, and amines with good yields and functional group tolerance. rsc.org
Another approach utilizes the β-silicon effect for the site-selective intermolecular C-H amination of allyl silanes. acs.org This metal-free method provides a route to α-amino silanes with high site selectivity. While requiring a silyl-substituted precursor, it exemplifies the creative strategies being developed to control reactivity in allylic systems without metals. acs.org The previously mentioned deallylation using NaBH₄/MeOH also falls under this category of metal-free manipulation of allyl-containing compounds. researchgate.net
| Reaction Type | Reagents/Conditions | Product Type | Reference |
| Allylic C-H Amination/Esterification | Thianthrenation, Nucleophile (e.g., R₂NH, RCOOH) | Allylic Amines, Esters | rsc.org |
| Allylic C-H Amination | N-Chloro-O-pivaloyl-hydroxylamine, (CF₃)₂CHOH | α-Amino silanes | acs.org |
| C-Deallylation | NaBH₄ / MeOH, reflux | Deallylated active methylene compounds | researchgate.net |
Table 3: Examples of Metal-Free Catalytic Manipulations of Allyl Groups.
Chemical Reactivity and Mechanistic Investigations of 4 Allylphenyl Acetate
Examination of Allylic and Ester Functional Group Reactivity
The chemical behavior of 4-allylphenyl acetate (B1210297) is dictated by the interplay of its allylic and ester functionalities. Each group exhibits characteristic reactions, which can often be performed selectively.
The ester group is susceptible to nucleophilic acyl substitution. A primary example is hydrolysis, which can be catalyzed by either an acid or a base to yield 4-allylphenol (B24904) (chavicol) and acetic acid or its corresponding salt. libretexts.org Alkaline hydrolysis, also known as saponification, proceeds to completion, whereas acid-catalyzed hydrolysis is a reversible process. libretexts.org Enzymatic hydrolysis using biocatalysts like Lecitase™ Ultra has also been investigated, demonstrating the potential for enantioselective transformations on related chiral substrates. researchgate.net Besides hydrolysis, the ester can undergo transesterification in the presence of an alcohol and a suitable catalyst, or aminolysis with amines. researchgate.netlibretexts.org It can also be reduced by strong hydride reagents to form alcohols. libretexts.org
The allyl group provides a site of unsaturation and an allylic position, which are key to its reactivity. The terminal double bond can participate in addition reactions. More significantly, the allylic C-H bonds are weakened, making them susceptible to substitution reactions. The allyl group is known to be an activating group in SN2 reactions. acs.org A prominent class of reactions involving this moiety is the palladium-catalyzed allylic substitution, often referred to as the Tsuji-Trost reaction. researchgate.net In this reaction, a palladium(0) complex activates the allylic system, making it susceptible to attack by a wide range of nucleophiles. researchgate.netorganic-chemistry.org For allylic acetates, this process involves the oxidative addition of the palladium(0) catalyst to the carbon-oxygen bond, forming a π-allylpalladium intermediate, which then undergoes nucleophilic attack. acs.orgnih.gov
| Functional Group | Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|---|
| Ester | Acid-Catalyzed Hydrolysis | H2O, H+ catalyst, heat | 4-Allylphenol, Acetic Acid | libretexts.org |
| Ester | Base-Catalyzed Hydrolysis (Saponification) | H2O, NaOH or KOH | 4-Allylphenoxide salt, Acetic acid salt, Alcohol | libretexts.org |
| Ester | Transesterification | Alcohol, Acid/Base or Enzyme catalyst | New Ester, 4-Allylphenol | researchgate.netvulcanchem.com |
| Ester | Reduction | LiAlH4, then H3O+ | 4-Allylphenol, Ethanol (B145695) | libretexts.org |
| Allyl | Palladium-Catalyzed Allylic Substitution (Tsuji-Trost) | Pd(0) catalyst, Nucleophile (e.g., malonates, amines) | Allylated Nucleophile | organic-chemistry.orgacs.org |
| Allyl | Reductive Coupling | Aryl Halide, Ni or Co catalyst, Reducing Agent (e.g., Zn, Mn) | Allylated Arene | nih.gov |
Rearrangement Reaction Studies (e.g., Photo-Claisen Rearrangement in Allyl Phenyl Ether)
Rearrangement reactions provide powerful methods for carbon-carbon bond formation, and the structure of this compound is amenable to such transformations. The Claisen rearrangement, a cdnsciencepub.comcdnsciencepub.com-sigmatropic rearrangement, is a classic example. chemeurope.com While the thermal Claisen rearrangement typically involves allyl vinyl ethers or allyl aryl ethers, variations exist that are directly applicable to allylic acetates. mychemblog.comthermofisher.comorganic-chemistry.org
The Ireland-Claisen rearrangement is a notable variant where an allylic acetate is treated with a strong base, such as lithium diisopropylamide (LDA), to form an enolate, which then undergoes a cdnsciencepub.comcdnsciencepub.com-sigmatropic rearrangement to produce a γ,δ-unsaturated carboxylic acid after an acidic workup. chemeurope.com This reaction allows for the stereoselective formation of new carbon-carbon bonds. byjus.com
Analogous to the thermal rearrangement is the photo-Claisen rearrangement . Studies on the closely related allyl phenyl ether show that photochemical excitation leads to homolytic fission of the ether bond, forming a radical pair. rsc.org This pair can then recombine at the ortho or para positions of the aromatic ring, followed by tautomerization to yield the corresponding allyl phenols. cdnsciencepub.comwikipedia.orgacs.org Ultrafast transient absorption spectroscopy has been used to probe the dynamics of these rearrangements for both allyl phenyl ether and phenyl acetate (the photo-Fries rearrangement), revealing the evolution of excited states, radical intermediates, and cyclohexadienone precursors to the final products. rsc.org These studies provide a mechanistic framework for predicting the photochemical behavior of this compound, which combines structural elements of both model compounds.
| Rearrangement Type | Substrate Type | Key Conditions | Primary Product Type | Reference |
|---|---|---|---|---|
| Aromatic Claisen | Allyl Phenyl Ether | Heat (~200 °C) | o-Allylphenol | chemeurope.commychemblog.com |
| Photo-Claisen | Allyl Phenyl Ether | UV Light | o-Allylphenol and p-Allylphenol | rsc.orgwikipedia.org |
| Ireland-Claisen | Allylic Acetate | Strong Base (e.g., LDA), then H3O+ | γ,δ-Unsaturated Carboxylic Acid | chemeurope.com |
| Johnson-Claisen | Allylic Alcohol | Orthoester, weak acid, heat | γ,δ-Unsaturated Ester | thermofisher.combyjus.comwikipedia.org |
Proposed Reaction Mechanisms in Deallylation and Cyclization
The selective removal of the allyl group (deallylation) or its participation in ring-forming reactions (cyclization) are important synthetic transformations.
Deallylation of allylic esters can be achieved under various conditions. A chemoselective method for the deallylation of α-allyl allyl phenyl acetate derivatives uses sodium borohydride (B1222165) in methanol (B129727). researchgate.netscribd.com This system can selectively cleave the allyl ester linkage while leaving other functional groups, such as a C-allyl or a phenolic allyl ether, intact. sci-hub.seresearchgate.net The proposed mechanism for certain C-deallylation reactions involves an initial reduction of a nearby carbonyl group, followed by a transallylation shift where the C-allyl group migrates to the newly formed oxygen, creating an O-allyl intermediate that is subsequently cleaved. researchgate.net
Cyclization reactions involving the allyl group of this compound and related compounds have also been explored. For instance, α-allyl esters can undergo cyclization to form γ-butyrolactones when treated with iodine in dimethyl sulfoxide (B87167) (DMSO). scispace.com The proposed mechanism involves the formation of an iodonium (B1229267) ion intermediate across the allyl double bond, which is then attacked intramolecularly by the ester's carbonyl oxygen, leading to the lactone product after rearrangement. In a different approach, gold(I) catalysts have been shown to promote the cyclization of 2-alkenylphenyl carbonyl compounds. campushomepage.com A plausible mechanism suggests an initial Au(I)-promoted isomerization of the alkene, followed by an intramolecular nucleophilic attack of the enol onto the activated alkene, ultimately leading to complex polycyclic structures like naphthalenes after dehydration. campushomepage.com
Stereochemical Aspects of Allylic Transformations
Controlling the stereochemical outcome of reactions at the allylic position is a central theme in modern organic synthesis. For transformations involving this compound, stereocontrol is particularly relevant in rearrangement and substitution reactions.
In the Claisen rearrangement , the reaction proceeds through a highly ordered, chair-like six-membered transition state. chemeurope.comorganic-chemistry.org This concerted, pericyclic mechanism ensures that the stereochemistry of the starting material is effectively transferred to the product. Chiral, enantiomerically enriched starting materials can thus yield products with high optical purity. organic-chemistry.org Similarly, variants like the Ireland-Claisen and Johnson-Claisen rearrangements are known for their ability to control the geometry of the newly formed double bond and the stereochemistry of adjacent chiral centers. byjus.com
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Allylphenyl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. Through the analysis of chemical shifts, signal multiplicities, and coupling constants, a detailed molecular picture can be assembled.
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. The spectrum of 4-allylphenyl acetate (B1210297) is expected to show distinct signals corresponding to the aromatic protons, the protons of the allyl group, and the methyl protons of the acetate group.
While a specific, published ¹H NMR spectrum for 4-allylphenyl acetate is not available, the analysis of its precursor, 4-allylphenol (B24904), offers insight into the signals expected from the shared 4-allylphenyl moiety. A documented synthesis of this compound from 4-allylphenol confirms the relationship between the two structures. rwth-aachen.de The ¹H NMR data for 4-allylphenol is presented below to illustrate the interpretation of the key structural features. rwth-aachen.de
The aromatic region would display two sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The allyl group would present a complex multiplet for the internal methine proton (-CH=), which is coupled to both the adjacent methylene (B1212753) protons (-CH₂-) and the terminal vinyl protons (=CH₂). The terminal vinyl protons would appear as two distinct multiplets due to their different spatial relationships (cis and trans) to the rest of the molecule. The benzylic protons (-CH₂-Ar) would appear as a doublet, coupled to the internal methine proton. Finally, the acetate group in this compound would introduce a sharp singlet around 2.3 ppm, corresponding to the three equivalent methyl protons.
Interactive Table: ¹H NMR Data for 4-Allylphenol (Precursor to this compound) rwth-aachen.de (Solvent: CDCl₃, Frequency: 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.09 – 7.03 | m | - | 2H | Aromatic (H-2, H-6) |
| 6.80 – 6.73 | m | - | 2H | Aromatic (H-3, H-5) |
| 6.00 – 5.90 | m | - | 1H | Allyl (-CH=) |
| 5.11 – 4.99 | m | - | 2H | Allyl (=CH₂) |
| 4.66 | br s | - | 1H | Phenolic (-OH) |
| 3.32 | dd | 6.6, 1.5 | 2H | Allyl (-CH₂-Ar) |
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. For this compound, signals are expected for the carbonyl carbon of the acetate group, the methyl carbon of the acetate group, and the various carbons of the 4-allylphenyl system.
As with the proton NMR data, specific literature values for the ¹³C NMR of this compound are scarce. The data for its precursor, 4-allylphenol, is provided below to demonstrate the expected signals for the carbon framework. rwth-aachen.de In the spectrum of this compound, one would additionally expect a signal for the carbonyl carbon (C=O) in the range of 168-172 ppm and a signal for the acetate methyl carbon (-CH₃) around 21 ppm. The chemical shift of the aromatic carbon attached to the oxygen (C-1) would also be shifted compared to the precursor due to the change from a hydroxyl to an acetate group.
Interactive Table: ¹³C NMR Data for 4-Allylphenol (Precursor to this compound) rwth-aachen.de (Solvent: CDCl₃, Frequency: 101 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 153.9 | Aromatic (C-OH) |
| 138.0 | Allyl (-CH=) |
| 132.4 | Aromatic (C-allyl) |
| 129.9 | Aromatic (CH) |
| 115.6 | Allyl (=CH₂) |
| 115.4 | Aromatic (CH) |
| 39.5 | Allyl (-CH₂) |
Dynamic NMR (DNMR) is a specialized technique used to study chemical processes that are rapid on the NMR timescale, such as conformational changes or chemical rearrangements. The isomerization of an allyl group to a propenyl group is a well-known chemical transformation that can be studied using this method. mdpi.com High temperatures or the presence of a catalyst can favor this isomerization. mdpi.com
While no specific dynamic NMR studies focusing on the isomerization of this compound have been reported in the reviewed literature, the technique is highly applicable. Such a study would involve acquiring NMR spectra at various temperatures. At low temperatures, where the isomerization is slow, distinct spectra for the allyl and any potential propenyl isomer would be observed. As the temperature is increased, the rate of isomerization would increase, leading to broadening of the signals corresponding to the atoms involved in the exchange. At a sufficiently high temperature, if the exchange becomes fast enough, a single, averaged spectrum might be observed. By analyzing the changes in the line shape of the signals with temperature, the kinetic parameters and the energy barrier for the isomerization process could be determined.
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule.
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is frequently used to identify individual components within a complex mixture, such as the essential oils of plants.
This compound has been identified as a constituent in the essential oils of various plants, including Alpinia galanga and Pimenta racemosa. flavscents.compsu.ac.ththegoodscentscompany.com In these analyses, the components of the oil are separated on a GC column, and each separated component is then introduced into the mass spectrometer. The mass spectrometer generates a mass spectrum for each component, which serves as a molecular fingerprint. The identification of this compound is typically achieved by matching its experimentally obtained mass spectrum with the reference spectrum contained in a spectral library, such as the NIST (National Institute of Standards and Technology) database. nih.gov
The mass spectrum of the precursor, 4-allylphenol, shows a molecular ion peak (M⁺) at m/z 134, which corresponds to its molecular weight. rwth-aachen.de The fragmentation pattern includes significant ions at m/z 115, 107, 91, and 77. rwth-aachen.de For this compound (molecular weight 176.21 g/mol ), a key fragmentation pathway would be the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) from the molecular ion to give an ion at m/z 134, corresponding to the 4-allylphenol radical cation. This fragment would then be expected to follow a similar fragmentation pathway to that of 4-allylphenol itself.
Interactive Table: Mass Spectrometry Data for 4-Allylphenol (Precursor to this compound) rwth-aachen.de (Ionization Method: Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 134 | 100 | [M]⁺ |
| 115 | 16 | [M - H - H₂O]⁺ |
| 107 | 48 | [M - C₂H₃]⁺ |
| 91 | 17 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 31 | [C₆H₅]⁺ (Phenyl ion) |
High-resolution mass spectrometry (HRMS) is used to measure the mass of a molecule with very high accuracy (typically to within 0.001 atomic mass units). This precision allows for the determination of the elemental formula of a compound, as each unique formula has a specific theoretical exact mass. While low-resolution MS can confirm the nominal molecular weight, HRMS provides a much higher degree of confidence in the compound's identity.
No specific experimental HRMS data for this compound has been found in the surveyed literature. However, the theoretical monoisotopic mass can be calculated from its molecular formula, C₁₁H₁₂O₂. This calculated value would be the target for an experimental HRMS measurement. An experimental result that matches this theoretical value to within a few parts per million (ppm) would confirm the elemental composition of the molecule. This technique is particularly valuable for distinguishing between isomers or compounds with the same nominal mass but different elemental formulas.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational frequencies of its specific bonds. By analyzing these bands, it is possible to confirm the presence of the key functional moieties: the ester group, the aromatic ring, and the allyl group.
The most prominent feature in the IR spectrum of an ester is the carbonyl (C=O) stretching vibration, which for phenyl acetates, typically appears at a higher frequency due to the inductive effect of the phenoxy group. osu.edu For this compound, this strong absorption is expected in the range of 1760-1770 cm⁻¹. The C-O stretching vibrations of the ester group are also significant and are anticipated to produce strong bands in the 1200-1300 cm⁻¹ region.
The presence of the aromatic ring gives rise to several characteristic absorptions. The aromatic C-H stretching vibrations are typically observed as weak to medium bands just above 3000 cm⁻¹, in the 3030-3100 cm⁻¹ range. libretexts.org The in-plane C=C stretching vibrations of the benzene ring usually result in a series of absorptions of variable intensity in the 1450-1600 cm⁻¹ region. libretexts.org Furthermore, the substitution pattern on the benzene ring can be inferred from the out-of-plane C-H bending vibrations in the fingerprint region. For a para-substituted benzene ring, a strong absorption is expected in the 800-860 cm⁻¹ range. spectroscopyonline.com
The allyl group also presents a distinct set of absorption bands. The C-H stretching of the vinyl group (=C-H) appears at a slightly higher frequency than that of the aromatic C-H, typically around 3080 cm⁻¹. The C=C stretching of the double bond in the allyl group is expected as a medium intensity band around 1640 cm⁻¹. libretexts.org Finally, the out-of-plane bending vibrations of the vinyl C-H bonds give rise to strong absorptions in the 910-990 cm⁻¹ range, which are characteristic of a monosubstituted alkene. libretexts.org
The following interactive data table summarizes the expected characteristic IR absorption bands for this compound based on the analysis of its constituent functional groups.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| Ester | C=O stretch | 1760 - 1770 | Strong |
| Ester | C-O stretch | 1200 - 1300 | Strong |
| Aromatic | C-H stretch | 3030 - 3100 | Weak to Medium |
| Aromatic | C=C stretch | 1450 - 1600 | Variable |
| Aromatic (para-subst.) | C-H out-of-plane bend | 800 - 860 | Strong |
| Alkene (Allyl) | =C-H stretch | ~3080 | Medium |
| Alkene (Allyl) | C=C stretch | ~1640 | Medium |
| Alkene (Allyl) | =C-H out-of-plane bend | 910 - 990 | Strong |
| Alkyl (Allyl & Acetate) | C-H stretch | 2850 - 2960 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. In this compound, the primary chromophore is the substituted benzene ring. The electronic transitions observed in the UV-Vis spectrum are typically of the π → π* type, which are characteristic of aromatic compounds.
The UV-Vis spectrum of benzene typically shows a strong absorption band (the E2-band) around 204 nm and a weaker, fine-structured band (the B-band) around 254 nm. When substituents are added to the benzene ring, these absorption bands can undergo a bathochromic shift (a shift to longer wavelengths) and an increase in intensity (a hyperchromic effect).
In this compound, the phenyl ring is substituted with an allyl group and an acetoxy group. Both of these substituents can influence the UV-Vis absorption. The acetoxy group, with its lone pairs of electrons on the oxygen atoms, can interact with the π-system of the benzene ring, leading to a bathochromic shift of the primary absorption bands. The allyl group, while not directly conjugated with the ring, can have a minor electronic effect.
Based on studies of substituted phenyl compounds, it is expected that this compound will exhibit a primary absorption maximum (λmax) in the region of 260-280 nm. nih.gov This absorption corresponds to the π → π* transition within the substituted aromatic chromophore. The exact position and molar absorptivity (ε) of this band would be determined by the specific electronic interactions between the substituents and the aromatic ring.
The following interactive data table outlines the expected UV-Vis absorption for this compound.
| Chromophore | Electronic Transition | Expected λmax (nm) | Solvent |
| Substituted Benzene Ring | π → π* | 260 - 280 | Ethanol (B145695) or Hexane |
Integrated Spectroscopic Analysis Procedures for Organic Compounds
While individual spectroscopic techniques provide valuable pieces of structural information, the unambiguous elucidation of a complex organic molecule like this compound relies on an integrated analytical approach. This procedure involves the systematic combination of data from multiple spectroscopic methods, primarily IR, UV-Vis, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
The first step in this integrated procedure is typically the determination of the molecular formula. High-resolution mass spectrometry (HRMS) provides the exact molecular weight, from which the molecular formula (C₁₁H₁₂O₂) can be deduced.
Next, IR spectroscopy is employed to identify the key functional groups. As detailed in section 4.3, the IR spectrum of this compound would confirm the presence of an ester (C=O and C-O stretches), a para-substituted aromatic ring (aromatic C-H and C=C stretches, and out-of-plane bending), and an allyl group (alkenyl C-H and C=C stretches).
Subsequently, ¹H and ¹³C NMR spectroscopy would be used to map out the carbon-hydrogen framework of the molecule.
¹H NMR would reveal the number of different types of protons and their neighboring environments. For this compound, one would expect to see signals corresponding to the aromatic protons (showing a characteristic splitting pattern for para-substitution), the vinyl protons of the allyl group, the methylene protons of the allyl group, and the methyl protons of the acetate group.
¹³C NMR would indicate the number of unique carbon atoms in the molecule. The spectrum would show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the vinyl carbons, the methylene carbon, and the methyl carbon.
UV-Vis spectroscopy, as discussed in section 4.4, would corroborate the presence of the conjugated aromatic system. The position of the λmax would be consistent with a substituted phenyl chromophore.
Finally, the data from all these techniques are pieced together to construct the final structure. The molecular formula from MS provides the atomic inventory. IR identifies the functional building blocks. NMR connects these blocks by establishing the precise connectivity of atoms. UV-Vis confirms the nature of the conjugated system. This integrated approach ensures a high degree of confidence in the final structural assignment of this compound.
Computational Chemistry and Molecular Modeling of 4 Allylphenyl Acetate
Electronic Structure Calculations and Quantum Chemical Descriptors
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) would be employed to optimize the geometry of 4-allylphenyl acetate (B1210297) and calculate various quantum chemical descriptors. These descriptors help in predicting the reactivity and stability of the molecule.
Key quantum chemical descriptors that would be determined include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
Electrostatic Potential (ESP) Map: An ESP map would visualize the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites. This is vital for predicting how 4-allylphenyl acetate might interact with other molecules, including biological receptors.
Mulliken Charge Analysis: This analysis would assign partial charges to each atom in the molecule, providing a quantitative measure of the electron distribution and helping to identify reactive centers.
While specific values from dedicated studies on this compound are not available, a summary of generally available computed properties is presented below.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 26.3 Ų | chemscene.com |
| logP | 2.3404 | chemscene.com |
| Hydrogen Bond Acceptors | 2 | chemscene.com |
| Hydrogen Bond Donors | 0 | chemscene.com |
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations would be utilized to study the dynamic behavior of this compound over time. These simulations provide a view of the molecule's flexibility and the different shapes, or conformations, it can adopt.
Conformational Analysis: this compound possesses three rotatable bonds, which allows for a degree of conformational flexibility. chemscene.com A systematic conformational search would identify the most stable, low-energy conformations of the molecule. This is typically achieved by rotating the single bonds and calculating the potential energy of each resulting structure. The most stable conformer would be the one most likely to be present under physiological conditions.
Torsional Angle Analysis: The analysis of torsional (dihedral) angles, particularly around the rotatable bonds connecting the allyl group and the acetate group to the phenyl ring, would reveal the preferred spatial arrangements of these substituents.
Solvation Effects: MD simulations can also model the interaction of this compound with solvent molecules, such as water, to understand its behavior in an aqueous environment, which is relevant for biological systems.
In Silico Modeling of Molecular Interactions (e.g., Receptor Binding via Docking)
In silico techniques, particularly molecular docking, are powerful tools for predicting how a molecule like this compound might interact with biological targets, such as proteins or enzymes.
Molecular Docking: This computational technique would involve placing the 3D structure of this compound into the binding site of a specific receptor. The docking algorithm would then sample different orientations and conformations of the ligand within the binding site to predict the most favorable binding mode. The result is typically a binding affinity score, which estimates the strength of the interaction.
Identification of Potential Targets: While specific targets for this compound have not been extensively reported in docking studies, this method could be used to screen it against a panel of known receptors to identify potential biological targets. For instance, given its structural similarity to other phenolic compounds, it could be docked against receptors involved in inflammation or signaling pathways.
Analysis of Binding Interactions: A detailed analysis of the docked pose would reveal the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. This information is crucial for understanding the mechanism of action at a molecular level.
Although specific docking studies for this compound are not readily found, the principles of these studies are well-established. The binding affinity and interaction patterns are key determinants of a compound's potential biological activity.
Occurrence, Distribution, and Isolation of 4 Allylphenyl Acetate in Natural Systems
Identification in Botanical Sources
4-Allylphenyl acetate (B1210297), a phenylpropanoid compound, has been identified as a constituent in the essential oil of various plants, most notably within the Zingiberaceae family. Its presence is a key contributor to the aromatic profile of certain species.
Alpinia galanga : This plant, commonly known as greater galangal, is a significant source of 4-allylphenyl acetate. nih.gov It is one of several important compounds found in the essential oil extracted from the rhizomes. niscpr.res.in Studies analyzing the volatile components of A. galanga have consistently reported its presence. nih.govniscpr.res.in
Syzygium aromaticum : Commonly known as clove, the essential oil from this plant is well-known for its high concentration of eugenol (B1671780). While this compound itself is not a major reported constituent, a closely related methoxy (B1213986) derivative, eugenyl acetate (4-allyl-2-methoxyphenyl acetate), is a significant component of clove bud oil. sphinxsai.comirjpms.com The chemical composition of clove oil can vary, but eugenyl acetate is consistently identified alongside eugenol and β-caryophyllene. irjpms.comresearchgate.net
Alpinia conchigera : In Alpinia conchigera, or wild ginger, direct identification of this compound is less common in literature. However, numerous closely related phenylpropanoid derivatives have been isolated from its rhizomes. These include chavicol acetate and 1′S-1′-acetoxychavicol acetate. nih.govresearchgate.netusm.my These compounds share the same core chemical structure, suggesting a common biosynthetic pathway.
Table 1: Occurrence of this compound and Related Compounds in Selected Botanical Sources
| Botanical Source | Compound Identified | Common Name | Family |
|---|---|---|---|
| Alpinia galanga | This compound | Greater Galangal | Zingiberaceae |
| Syzygium aromaticum | Eugenyl acetate (4-allyl-2-methoxyphenyl acetate) | Clove | Myrtaceae |
Methodologies for Extraction and Chromatographic Isolation
The isolation of this compound and other volatile phenylpropanoids from plant matrices involves a multi-step process that begins with extraction, followed by chromatographic separation and purification.
Extraction: The primary method for extracting volatile compounds like this compound from plant material, particularly rhizomes and flower buds, is hydrodistillation or steam distillation. This process involves heating the plant material with water to vaporize the volatile components, which are then condensed and collected.
Alternatively, solvent extraction is employed, often using solvents of varying polarity. The powdered plant material is typically macerated or percolated with solvents such as methanol (B129727), ethanol (B145695), or ethyl acetate. vjs.ac.vndiva-portal.org The resulting crude extract is then concentrated under reduced pressure to yield a residue containing a mixture of phytochemicals. vjs.ac.vn
Chromatographic Isolation and Identification: Following extraction, various chromatographic techniques are used to separate and purify the target compound from the complex mixture.
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common method for analyzing the composition of essential oils. The volatile extract is injected into a gas chromatograph, where compounds are separated based on their boiling points and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which provides mass spectral data for identification. irjpms.comemanresearch.org
High-Performance Liquid Chromatography (HPLC): HPLC is used for both analytical and preparative separation. For isolation, a crude extract is passed through an HPLC column under high pressure, allowing for the separation of components based on their affinity for the stationary and mobile phases. sphinxsai.com
Column Chromatography: For larger-scale purification, column chromatography is frequently used. The concentrated extract is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel). A solvent or a gradient of solvents (mobile phase) is then passed through the column, and fractions are collected as the separated compounds elute. sphinxsai.com
Table 2: Common Methodologies for Isolation of this compound
| Step | Technique | Description |
|---|---|---|
| Extraction | Hydrodistillation | Separation of volatile oils by boiling plant material in water and condensing the steam. |
| Solvent Extraction | Use of solvents like methanol or ethyl acetate to dissolve compounds from the plant matrix. vjs.ac.vn | |
| Separation & Identification | Gas Chromatography-Mass Spectrometry (GC-MS) | Separates and identifies volatile compounds based on retention time and mass spectra. irjpms.com |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds in a liquid phase under high pressure for analytical or preparative purposes. sphinxsai.com |
Factors Influencing Natural Abundance and Composition
The concentration of this compound and other secondary metabolites in plants is not static. It is influenced by a complex interplay of genetic and environmental factors, leading to significant variations in the chemical profile of a plant.
Geographic and Environmental Variations: The location where a plant is grown can have a profound impact on its essential oil composition. emanresearch.org Factors such as soil composition, climate (temperature, rainfall), and altitude contribute to these differences. nih.gov The specific environmental pressures of a region can select for different chemical profiles that enhance the plant's survival.
Genetic Variations: The genetic makeup of the plant is a primary determinant of its capacity to produce certain secondary metabolites. Different species and even different cultivars within the same species can exhibit vastly different chemical compositions.
Physiological Factors: The age of the plant and the specific organ being harvested (e.g., rhizome, leaf, flower) can significantly affect the yield and composition of its essential oil. nih.gov The concentration of secondary metabolites often changes throughout the plant's life cycle, peaking at certain developmental stages.
Extraction Conditions: The method used for extraction can also influence the final measured composition of the essential oil. Parameters such as the duration of distillation, pressure, and the type of solvent used can alter the relative proportions of the extracted compounds. emanresearch.orgnih.gov
Role as a Secondary Metabolite
This compound is classified as a secondary metabolite. Unlike primary metabolites (e.g., sugars, amino acids), secondary metabolites are not directly involved in the fundamental processes of growth, development, or reproduction. Instead, they fulfill crucial ecological functions, mediating the plant's interaction with its environment.
As a phenylpropanoid, this compound is synthesized via the shikimate pathway and serves several potential roles:
Defense Against Pathogens: One of the primary roles of essential oils and their constituents is defense. The essential oil of Alpinia galanga, which contains this compound, has demonstrated significant antimicrobial activity. niscpr.res.in This suggests that the compound helps protect the plant from bacterial and fungal infections.
Defense Against Herbivores: The pungent and aromatic nature of many phenylpropanoids can act as a deterrent to herbivores, dissuading them from consuming the plant.
Attraction of Pollinators: In some cases, volatile organic compounds are released from flowers to attract insects and other animals for pollination.
Allelopathy: Plants can release secondary metabolites into the soil to inhibit the growth of nearby competing plant species.
The production of these compounds is an adaptive strategy, allowing plants to survive and thrive in complex ecosystems with various biotic (e.g., pathogens, herbivores) and abiotic (e.g., UV radiation, drought) stressors.
Biochemical Pathways and Enzymatic Transformations Involving Acetate Moieties
Biosynthesis of Phenylpropanoid-Derived Compounds
4-Allylphenyl acetate (B1210297) is a derivative of the phenylpropanoid pathway, a major route in plants and microorganisms for the synthesis of a wide variety of natural products from the amino acid phenylalanine. This pathway is central to the production of thousands of compounds, including lignins, flavonoids, coumarins, and stilbenes, which play crucial roles in plant defense, structure, and signaling nih.govwikipedia.orgresearchgate.netnih.gov.
The biosynthesis of the 4-allylphenol (B24904) (chavicol) backbone of 4-allylphenyl acetate begins with phenylalanine. The initial step is the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid wikipedia.orgnih.gov. A series of subsequent enzymatic reactions, including hydroxylations and methylations, convert cinnamic acid into various hydroxycinnamic acids, such as p-coumaric acid wikipedia.org. These intermediates are then activated by conversion to their corresponding Coenzyme A (CoA) esters nih.gov.
While the precise enzymatic steps leading to the formation of the allyl group on the phenyl ring of chavicol are not fully elucidated, it is understood to be derived from these phenylpropanoid intermediates nih.gov. The final step in the formation of this compound is the esterification of the hydroxyl group of 4-allylphenol (chavicol) with an acetyl group, a reaction catalyzed by specific acyltransferases. This enzymatic acylation adds an acetate moiety to the chavicol backbone, yielding this compound. The biosynthesis of a related compound, methyl chavicol (estragole), follows a similar pathway originating from phenylalanine atenaeditora.com.brchemistryviews.org.
Table 1: Key Enzymes in the General Phenylpropanoid Pathway
| Enzyme | Function | Precursor | Product |
| Phenylalanine ammonia-lyase (PAL) | Deamination | Phenylalanine | Cinnamic acid |
| Cinnamate-4-hydroxylase (C4H) | Hydroxylation | Cinnamic acid | p-Coumaric acid |
| 4-Coumarate:CoA ligase (4CL) | CoA ester formation | p-Coumaric acid | p-Coumaroyl-CoA |
Enzymatic Hydrolysis and Transesterification of Acetate Esters
Enzymatic hydrolysis and transesterification are key reactions that acetate esters like this compound can undergo. These reactions are often catalyzed by lipases and esterases, which are ubiquitous enzymes capable of cleaving and forming ester bonds nih.gov.
Enzymatic Hydrolysis: The hydrolysis of this compound would involve the cleavage of the ester bond, resulting in the formation of 4-allylphenol (chavicol) and acetic acid. This reaction is catalyzed by hydrolases, particularly lipases, which can exhibit high chemo-, regio-, and stereoselectivity mdpi.com. The rate and extent of hydrolysis can be influenced by factors such as pH, temperature, and the specific enzyme used researchgate.net. While direct studies on the enzymatic hydrolysis of this compound are not extensively documented, research on the hydrolysis of other phenyl- and allyl esters provides a basis for understanding this process researchgate.netrsc.org.
Enzymatic Transesterification: Transesterification is a process where the acyl group of an ester is transferred to another alcohol. In the context of this compound, this could involve the transfer of the acetyl group to a different alcohol, or the acylation of 4-allylphenol with a different acyl group. Lipases are also potent catalysts for transesterification reactions mdpi.com. The enzymatic acylation of various natural compounds, such as flavonoids and anthocyanins, has been extensively studied to enhance their stability and biological activity nih.govresearchgate.netfranciscoploulab.eumdpi.com. Similar enzymatic strategies could be employed for the synthesis and modification of this compound. For instance, the enzymatic synthesis of eugenyl acetate from eugenol (B1671780) (a structurally similar allylphenol) using lipases has been successfully demonstrated scispace.com.
Table 2: Examples of Lipase-Catalyzed Reactions
| Reaction Type | Substrate(s) | Enzyme (Example) | Product(s) |
| Hydrolysis | This compound, Water | Lipase (B570770) | 4-Allylphenol, Acetic acid |
| Transesterification | 4-Allylphenol, Acyl donor | Lipase | 4-Allylphenyl ester |
Investigating Molecular Interactions with Biological Receptors (e.g., GABA-A Receptor Binding)
The interaction of small molecules with biological receptors is a cornerstone of pharmacology and toxicology. The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is a major inhibitory neurotransmitter receptor in the central nervous system and a target for various therapeutic agents nih.govnih.govwikipedia.org.
While there is no direct evidence of this compound binding to the GABA-A receptor, the structural characteristics of the molecule, namely the presence of a phenyl ring and an allyl group, are found in other compounds known to interact with this receptor. Phenolic compounds, including flavonoids and alkylphenols like propofol, have been shown to modulate GABA-A receptor activity nih.govmdpi.comnih.govresearchgate.net. These compounds can act as positive or negative allosteric modulators, binding to sites on the receptor distinct from the GABA binding site to enhance or inhibit its function wikipedia.orgmdpi.com.
The binding of ligands to the GABA-A receptor is complex and depends on the subunit composition of the receptor pentamer nih.govplos.org. Different phenolic compounds exhibit varying degrees of selectivity for different GABA-A receptor subtypes nih.gov. For instance, certain flavonoids have been found to bind to the benzodiazepine site on the GABA-A receptor mdpi.com. Alkylphenols, such as propofol, are thought to bind within the transmembrane domains of the receptor subunits nih.gov.
Given that this compound is a phenolic compound, it is plausible that it could interact with the GABA-A receptor. However, without experimental data, its specific binding site, affinity, and functional effect (agonist, antagonist, or modulator) remain speculative. Further research, such as radioligand binding assays and electrophysiological studies, would be necessary to determine if and how this compound interacts with the GABA-A receptor.
General Acetate Metabolism Pathways
The acetate moiety of this compound can enter general metabolic pathways once it is cleaved from the 4-allylphenol backbone through hydrolysis. Acetate is a central metabolite in virtually all forms of life.
Upon its release, acetate can be activated to acetyl-Coenzyme A (acetyl-CoA) by the enzyme acetyl-CoA synthetase. This reaction requires ATP and Coenzyme A. Acetyl-CoA is a critical molecule in cellular metabolism and serves as a hub for numerous biochemical pathways.
Key metabolic fates of acetyl-CoA derived from acetate include:
Tricarboxylic Acid (TCA) Cycle: Acetyl-CoA can enter the TCA cycle by condensing with oxaloacetate to form citrate. The complete oxidation of the acetyl group in the TCA cycle generates ATP, NADH, and FADH2, which are essential for cellular energy production.
Fatty Acid Synthesis: In the cytosol, acetyl-CoA is a primer unit for the biosynthesis of fatty acids.
Cholesterol and Steroid Synthesis: Acetyl-CoA is the precursor for the synthesis of cholesterol and other steroids through the mevalonate pathway.
Ketone Body Formation: In the liver, under certain metabolic conditions, acetyl-CoA can be converted into ketone bodies (acetoacetate, β-hydroxybutyrate, and acetone).
The metabolism of acetate is a fundamental process that integrates carbohydrate, fat, and protein metabolism. The acetate released from this compound would thus be readily incorporated into the central carbon metabolism of the organism.
Chemical Stability and Degradation Pathways of 4 Allylphenyl Acetate
Hydrolytic Stability in Aqueous Environments and Formulations
4-Allylphenyl acetate (B1210297) is susceptible to hydrolytic degradation, a reaction in which the ester bond is cleaved by water, yielding 4-allylphenol (B24904) and acetic acid. This process is particularly relevant in aqueous formulations or environments with high humidity.
Research on the chemical stability of 4-allylphenyl acetate in different delivery systems highlights the impact of water on its degradation. A study comparing the stability of this compound in Alpinia galanga oil (AGO), a self-microemulsifying drug delivery system (SMEDDS-AGO), and a nanoemulsion (NE-AGO-D) over a 12-week period at various temperatures demonstrated significant degradation in the aqueous nanoemulsion formulation. plos.orgnih.gov The presence of water in the nanoemulsion was identified as the primary reason for the hydrolytic degradation of this compound. plos.orgnih.gov
In contrast, the compound showed much greater stability in the oil and SMEDDS formulations, where the water content was minimal. plos.orgnih.gov After 12 weeks of storage at 4°C and 20°C, the amount of this compound in the oil and SMEDDS formulations decreased by no more than 10% of the initial levels. plos.orgnih.gov This indicates that limiting exposure to water is crucial for maintaining the integrity of this compound in liquid formulations.
The following table summarizes the retention of this compound in different formulations at various temperatures over a 12-week storage period, illustrating its hydrolytic instability in an aqueous environment.
| Formulation | Storage Temperature | Percentage of Initial this compound Retained (%) |
|---|---|---|
| Nanoemulsion (NE-AGO-D) | 4°C | 55 |
| Nanoemulsion (NE-AGO-D) | 20°C | 57 |
| Nanoemulsion (NE-AGO-D) | 40°C | 46 |
Oxidative Degradation Mechanisms
While hydrolysis is a primary degradation pathway in aqueous environments, this compound, as a phenylpropanoid, can also undergo oxidative degradation. The phenolic ether and the allyl group are potential sites for oxidation. The presence of oxygen can lead to the formation of various degradation products, although the specific mechanisms for this compound are not extensively detailed in the available literature.
General studies on the oxidation of related phenylpropanoids suggest that the process can be initiated by the formation of phenoxy radicals. These reactive intermediates can then undergo a variety of reactions, including dimerization, polymerization, or further oxidation, leading to a complex mixture of degradation products.
For instance, the enzymatic oxidation of isoeugenyl acetate, an isomer of eugenyl acetate, has been shown to proceed via a one-electron oxidation to form a radical cation. This initial step is followed by a series of oxygen-dependent reactions that result in the cleavage of the propenyl side chain and the formation of several oxidized products. While this is an enzymatic process, it provides insight into the potential oxidative pathways that could occur under non-enzymatic conditions in the presence of oxidizing agents or initiators.
Influence of Environmental Factors on Stability (e.g., Temperature, Oxygen)
Environmental factors, particularly temperature and the presence of oxygen, play a significant role in the degradation of this compound.
Temperature: Elevated temperatures accelerate the rate of chemical reactions, including both hydrolysis and oxidation. The data on the hydrolytic stability of this compound in a nanoemulsion clearly demonstrates the effect of temperature. The retention of the compound was lowest at 40°C (46%) compared to 4°C (55%) and 20°C (57%) after 12 weeks, indicating a faster degradation rate at higher temperatures. plos.orgnih.gov This is consistent with general chemical kinetics, where an increase in temperature provides the necessary activation energy for degradation reactions to occur more readily.
Oxygen: The presence of oxygen is a key factor in the oxidative degradation of this compound. While the compound is relatively stable, its close analog, eugenyl acetate, is noted to be incompatible with strong oxidizing agents. This suggests that under conditions that promote oxidation, such as exposure to air (which contains approximately 21% oxygen) and light, or in the presence of pro-oxidants, this compound is likely to degrade.
The study on the enzymatic oxidation of isoeugenyl acetate highlighted the critical role of oxygen. In the absence of oxygen (under a nitrogen atmosphere), the formation of the major Cα-Cβ cleavage product, vanillyl acetate, and other oxygenated products was almost completely inhibited, even though the initial oxidation of the starting material still occurred. This underscores the importance of oxygen in the subsequent steps of the oxidative degradation cascade. Therefore, to ensure the long-term stability of this compound, it is advisable to store it in well-closed containers, protected from light, and in an environment with limited oxygen exposure, particularly at elevated temperatures.
Advanced Research Perspectives and Applications of 4 Allylphenyl Acetate
Research on Anesthetic Effects on Model Organisms
Recent research has begun to elucidate the anesthetic potential of 4-allylphenyl acetate (B1210297), a key component of Alpinia galanga oil. The mechanism of action for many anesthetic compounds involves the modulation of GABA-A receptors in the central nervous system. nih.govnih.gov Studies investigating the components of Alpinia galanga oil have explored their binding affinity to these receptors using rat cortical membranes.
Computational docking and dynamics simulations have been employed to model the interaction between 4-allylphenyl acetate and the GABA-A receptor complex. These in silico models suggest that this compound binds to the same region as benzodiazepines, a class of drugs known for their sedative and anesthetic properties. This interaction is believed to be a primary contributor to the anesthetic effects observed with the essential oil. The chemical structure of this compound is noted to be similar to other known positive allosteric modulators of the GABA-A receptor.
While direct in vivo anesthetic studies on isolated this compound are still emerging, these receptor-binding assays and computational models provide a strong foundation for its potential role as an anesthetic agent. The research highlights the importance of the compound's interaction with GABA-A receptors as a key mechanism for inducing its effects.
Investigation of Antimicrobial Activities of Derivatives
The antimicrobial properties of phenolic compounds and their derivatives, including those structurally related to this compound, are a significant area of research. Studies have shown that modifications to the core phenol (B47542) structure, such as the addition of an allyl group, can significantly influence antibacterial potency.
Research evaluating a range of naturally occurring phenols and their allyl derivatives has demonstrated a consistent increase in potency against planktonic (free-floating) cells of both Gram-positive Staphylococcus epidermidis and Gram-negative Pseudomonas aeruginosa. nih.gov However, these same allyl derivatives exhibited a decrease in potency against bacteria organized in biofilms, underscoring the challenge of treating these persistent microbial communities. nih.gov
Eugenyl acetate (4-allyl-2-methoxyphenyl acetate), a closely related derivative, has shown considerable antifungal activity against various clinical isolates of Candida. nih.gov Studies have determined the Minimum Inhibitory Concentrations (MIC) for eugenyl acetate against several Candida species, revealing its potential to inhibit the growth of these opportunistic pathogens. nih.gov The compound was observed to cause cell damage and inhibit the formation of biofilms, which are crucial for the virulence of Candida. nih.govnih.gov
The table below summarizes the minimum inhibitory concentrations (MIC) of eugenyl acetate against different Candida species.
| Candida Species | Minimum Inhibitory Concentration (MIC) (v/v) |
| Candida albicans | 0.1% - 0.4% |
| Candida parapsilosis | 0.1% - 0.4% |
| Candida tropicalis | 0.1% - 0.4% |
| Candida glabrata | 0.1% - 0.4% |
| Data sourced from Musthafa KS, et al. (2016) nih.gov |
These findings indicate that derivatives of this compound are promising candidates for the development of new antimicrobial agents, although their efficacy can vary significantly depending on the target microorganism and its growth state (planktonic vs. biofilm). nih.govnih.gov
Research on Antioxidant Properties in Related Compounds
The antioxidant properties of eugenol (B1671780) (4-allyl-2-methoxyphenol), a compound structurally similar to this compound, and its derivatives have been extensively studied. The phenolic hydroxyl group is a key functional group responsible for the antioxidant and radical-scavenging activity of these molecules. d-nb.info
Research has shown that esterification of this hydroxyl group, as in this compound, can lead to a significant reduction in antioxidant action compared to the parent phenol, eugenol. d-nb.info Conversely, dimerization of eugenol has been found to enhance antioxidant activity. jst.go.jpnih.govresearchgate.net A study comparing the inhibitory effects on lipid peroxidation found that dimeric eugenol-related compounds were more potent antioxidants than their monomeric counterparts. nih.govresearchgate.net
The antioxidative activities against thiobarbituric acid reactive substance (TBARS) formation were found to be in the following order: Dieugenol > Tetrahydrodieugenol > Dihydroeugenol > Eugenol nih.govresearchgate.net
These results suggest that while eugenol itself is an effective antioxidant, its dimeric derivatives possess even higher activity. nih.gov The mechanism of action also appears to differ; eugenol is thought to inhibit lipid peroxidation at the initiation stage, while its dimeric compounds may act at the propagation stage of the free radical chain reaction. jst.go.jpnih.govresearchgate.net Electron spin resonance (ESR) experiments have also revealed that eugenol and its dimer can scavenge superoxide (B77818) radicals. nih.gov
Development of Novel Synthetic Reagents and Methodologies
The synthesis of this compound and its use as a reagent in organic synthesis are subjects of ongoing research, focusing on developing efficient and novel methodologies. A common route to synthesize the precursor, 4-allylphenol (B24904), involves the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. wikipedia.orgorganic-chemistry.orgorganicreactions.org This nih.govnih.gov-sigmatropic rearrangement typically involves heating an allyl phenyl ether to induce the migration of the allyl group from the oxygen to a carbon on the aromatic ring. organic-chemistry.orgorganicreactions.org
Furthermore, allyl acetates, including this compound, are being explored as versatile reagents in transition metal-catalyzed reactions. These compounds can serve as allylating agents for a variety of nucleophiles. rsc.orgnih.gov For instance, palladium-catalyzed reactions of allyl acetates with aryl- and vinyltin (B8441512) reagents have been shown to produce cross-coupled products in good yields under mild conditions. organic-chemistry.org Similarly, ruthenium-catalyzed methods have been developed for the nucleophilic allylation of aldehydes using allyl acetate. organic-chemistry.org These catalytic systems offer an attractive alternative to traditional methods, often providing higher efficiency and functional group tolerance. rsc.orgorganic-chemistry.orgrsc.org
The table below summarizes some of the synthetic methodologies involving these compounds.
| Reaction Type | Description | Catalyst/Conditions | Key Feature |
| Aromatic Claisen Rearrangement | Synthesis of allyl phenols from allyl phenyl ethers. wikipedia.orgorganic-chemistry.org | Thermal (heating >100-200°C). organic-chemistry.orgorganicreactions.org | Forms C-C bond; key step to create the allylphenol backbone. |
| O-Allylation of Phenols | Synthesis of allyl ethers using allyl acetates as reagents. rsc.orgrsc.org | Magnetically recoverable Palladium catalyst in water. rsc.orgrsc.org | Green chemistry approach with catalyst recyclability. rsc.org |
| Nucleophilic Allylation | Allylation of aldehydes using allyl acetate. organic-chemistry.org | Ruthenium trichloride (B1173362) with CO, water, and triethylamine. organic-chemistry.org | Efficiently produces homoallylic alcohols under mild conditions. organic-chemistry.org |
| Cross-Coupling | Coupling of allyl acetates with organostannanes. organic-chemistry.org | Palladium(0) complexes, such as Pd(dba)2. organic-chemistry.org | Tolerant of various functional groups, providing functionalized allylarenes. |
These methodologies highlight the dual role of this compound and related structures, both as synthetic targets and as valuable reagents for constructing complex organic molecules.
Future Directions in this compound Research
The existing body of research on this compound and its related compounds opens several promising avenues for future investigation. Building upon the initial findings of its interaction with GABA-A receptors, a critical next step is to conduct comprehensive in vivo studies in model organisms to fully characterize its anesthetic, sedative, and analgesic properties. Determining the precise molecular binding sites and exploring the effects of structural modifications on receptor affinity could lead to the design of new anesthetic agents with improved profiles.
In the realm of antimicrobial research, the disparity in the efficacy of allyl derivatives against planktonic versus biofilm-embedded bacteria presents a clear challenge. Future work should focus on developing derivatives with enhanced activity against biofilms, which are a major source of persistent infections. This could involve synthesizing novel analogs of this compound and evaluating their ability to disrupt biofilm matrix integrity or interfere with the quorum sensing pathways that regulate biofilm formation.
Regarding its antioxidant properties, research has shown that the free phenolic hydroxyl group is crucial for activity. However, exploring pro-drug strategies, where the acetate group is cleaved in vivo to release the active phenol, could be a valuable direction. Further investigation into the antioxidant mechanisms of a wider array of dimeric and polymeric derivatives could also yield compounds with superior potency for applications in materials science and biomedicine.
From a synthetic chemistry perspective, the development of more efficient and stereoselective catalytic methods for both the synthesis of this compound and its use as a synthetic reagent is a continuing goal. Expanding the scope of its application in cross-coupling and allylation reactions will solidify its role as a valuable building block in organic synthesis. The creation of novel, highly active, and recyclable catalysts for these transformations remains a key objective in sustainable chemistry.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for 4-allylphenyl acetate, and how are reaction yields optimized?
- Methodological Answer : The compound is synthesized via acetylation of 4-allylphenol. A reported protocol involves stirring 4-allylphenol with acetic anhydride in the presence of a catalyst (e.g., pyridine or DMAP) under anhydrous conditions. The crude product is purified via column chromatography, yielding ~71% as a pale yellow oil. Key optimization steps include controlling reaction temperature (room temperature), stoichiometric excess of acetic anhydride, and inert atmosphere to prevent oxidation of the allyl group .
- Analytical Validation : 1H-NMR (CDCl3) confirms structure with peaks at δ 2.32 (s, CH3COO−), 3.37 (d, allylic -CH2), and aromatic protons at δ 6.99–7.18 (AA’BB’ system). Mass spectrometry (EI) shows m/z 176 (M+) .
Q. What analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
- Methodological Answer :
- 1H/13C-NMR : Resolve ambiguities in allyl and acetate group assignments by comparing coupling constants (e.g., JHH = 6.6 Hz for allylic protons) and DEPT/HSQC experiments .
- Mass Spectrometry : Use high-resolution MS (HRMS) to distinguish molecular ion (m/z 176) from fragmentation patterns. Cross-reference with databases like NIST to validate peaks .
Q. How does this compound behave in biological membranes, and what experimental models are used to study its interactions?
- Methodological Answer : Use liposomal models or Langmuir monolayers to assess membrane permeability. Fluorescence anisotropy or DSC (Differential Scanning Calorimetry) can quantify changes in membrane fluidity. Compare with structurally similar esters (e.g., cholesteryl acetate) to isolate allyl group effects .
Advanced Research Questions
Q. What strategies enhance the stability of this compound in drug delivery systems, and how are degradation pathways mitigated?
- Methodological Answer :
- Formulation : Encapsulate in SMEDDS (Self-Microemulsifying Drug Delivery Systems) or nanoemulsions (e.g., NE-AGO-D) to improve aqueous solubility and reduce hydrolysis. Stability testing at 4°C, 20°C, and 40°C shows <10% degradation over 30 days in optimized formulations .
- Degradation Analysis : Monitor via HPLC-UV at λmax ~270 nm. Primary degradation products include 4-allylphenol (hydrolysis) and oxidized derivatives (allyl group peroxidation). Antioxidants (e.g., BHT) or nitrogen atmospheres during storage suppress oxidation .
Q. How can synthetic derivatives of this compound be designed to improve pharmacological activity, and what functionalization methods are effective?
- Methodological Answer :
- Nitration/Olefin Modification : React with AgNO3/I2 in acetonitrile at −15°C to introduce nitrooxy groups (e.g., 4-(2,3-Dinitrooxypropyl)phenyl acetate), enhancing vasodilatory properties. Monitor regioselectivity via TLC and 13C-NMR (e.g., δ 70.0–79.4 for nitrooxy carbons) .
- Glycosylation : Attach sugar moieties (e.g., 6-deoxy-α-L-mannopyranosyl) via Koenigs-Knorr reaction to improve bioavailability. Confirm via ESI-MS (e.g., m/z 466 for C21H30O10) .
Q. How do contradictory spectral data for this compound derivatives arise, and what computational tools resolve these conflicts?
- Methodological Answer :
- DFT Calculations : Optimize geometries using Gaussian09 at B3LYP/6-311++G(d,p) level to predict NMR shifts. Compare with experimental data to identify solvent effects or tautomeric forms .
- DART-MS : Use ambient ionization mass spectrometry to detect trace impurities (e.g., residual 4-allylphenol) that distort NMR integrations .
Q. What experimental models evaluate the anesthetic efficacy of this compound, and how are interspecies differences addressed?
- Methodological Answer :
- In Vivo Models : Use Cyprinus carpio (common carp) to measure induction/recovery times at 100–400 mg/L. Compare SMEDDS vs. ethanol formulations to assess bioavailability .
- Behavioral Metrics : Score stages (e.g., loss of equilibrium, surgical anesthesia) using standardized ethograms. Control for temperature (20–25°C) and dissolved oxygen to minimize variability .
Data Interpretation and Contradictions
Q. How should researchers interpret variability in pharmacological data across formulations of this compound?
- Methodological Answer :
- Statistical Analysis : Apply ANOVA to compare induction times (e.g., SMEDDS-AGO vs. NE-AGO-D). Significant differences (p < 0.05) indicate formulation-dependent kinetics .
- Bioavailability Factors : Calculate AUC (Area Under Curve) from plasma concentration-time profiles. Nanoemulsions often show 2–3x higher AUC than free drug due to enhanced lymphatic uptake .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
